N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide
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Overview
Description
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of butylphenyl and diethylphenyl groups attached to a methylalaninamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of catalysts, such as palladium complexes, is essential to facilitate the coupling reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like hydroxide ions (OH⁻) or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-methylalaninamide
- N-(4-Butylphenyl)-N~2~-(2,6-dimethylphenyl)-2-methylalaninamide
- N-(4-Butylphenyl)-N~2~-(2,6-diethylphenyl)-2-ethylalaninamide
Uniqueness
This compound stands out due to its specific combination of butylphenyl and diethylphenyl groups, which confer unique chemical and physical properties.
Properties
CAS No. |
89312-72-1 |
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Molecular Formula |
C24H34N2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-(2,6-diethylanilino)-2-methylpropanamide |
InChI |
InChI=1S/C24H34N2O/c1-6-9-11-18-14-16-21(17-15-18)25-23(27)24(4,5)26-22-19(7-2)12-10-13-20(22)8-3/h10,12-17,26H,6-9,11H2,1-5H3,(H,25,27) |
InChI Key |
OUSHCTWDGAZHFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
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